Cas no 146794-70-9 (7-ADCA Pivalamide)

7-ADCA Pivalamide structure
7-ADCA Pivalamide structure
Product Name:7-ADCA Pivalamide
CAS No:146794-70-9
MF:C13H18N2O4S
MW:298.358022212982
CID:1061182
PubChem ID:14949331
Update Time:2025-09-20

7-ADCA Pivalamide Chemical and Physical Properties

Names and Identifiers

    • 7-ADCA Pivalamide
    • (6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefradine EP Impurity G
    • 7-Aminodeacetoxycephalosporanic Acid Pivalamide
    • Cephalexin Impurity E
    • UNII-MDO0VUD5WQ
    • Cefradine Impurity G
    • Cefalexin impurity E
    • Cefadroxil impurity H
    • Cefadroxil Impurity 4
    • cefalexin Impurity H
    • Cefalexin EP Impurity E
    • Cephalexin Impurity E (Cefradine EP Impurity G)
    • Cefradine EP Impurity G(Cefalexin EP Impurity E)
    • Cephalexin Impurity E(EP)
    • Cefadroxil impurity H [EP]
    • MDO0VUD5WQ
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2,2-dimethyl-1-oxopropyl)amino)-3-methyl-8-oxo-, (6R-trans)-
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2,2-dimethyl-1-oxopropyl)amino)-3-methyl-8-oxo-, (6R,7R)-
    • Cefadroxil monohydrate impurity H [EP]
    • (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • J-008264
    • (6R,7R)-7-((2,2-Dimethylpropanoyl)amino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 146794-70-9
    • N-Pivaloyl 7-aminodesacetoxycephalosporanic acid
    • CEFRADINE IMPURITY G [EP IMPURITY]
    • CEFADROXIL MONOHYDRATE IMPURITY H [EP IMPURITY]
    • A899269
    • (6R,7R)-7-(2,2-DIMETHYLPROPANAMIDO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
    • CEFADROXIL IMPURITY H [EP IMPURITY]
    • Q27283930
    • Inchi: 1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1
    • InChI Key: JLNXDMISSHNIAD-GMSGAONNSA-N
    • SMILES: S1CC(C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(C(C)(C)C)=O)=O

Computed Properties

  • Exact Mass: 298.09900
  • Monoisotopic Mass: 298.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 617.1±55.0 °C at 760 mmHg
  • Flash Point: 327.0±31.5 °C
  • Solubility: Very slightly soluble (0.33 g/l) (25 º C),
  • PSA: 115.50000
  • LogP: 1.56920
  • Vapor Pressure: 0.0±3.8 mmHg at 25°C

7-ADCA Pivalamide Security Information

7-ADCA Pivalamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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